Molecular Weight and Lipophilicity Differentiation from 1-(Cyclopropylmethyl)piperazine
The addition of a 3-methyl group to the piperazine core increases both the molecular weight and the lipophilicity compared to the direct analog 1-(cyclopropylmethyl)piperazine. 1-(Cyclopropylmethyl)-3-methylpiperazine has a molecular weight of 154.25 g/mol , whereas 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5) has a molecular weight of 140.23 g/mol . This 14.02 g/mol increase corresponds to a methylene unit (CH₂), which directly impacts passive membrane permeability and volume of distribution in biological systems. The calculated LogP (cLogP) for the target compound is 1.52, compared to 1.16 for the des-methyl analog , representing a ~31% increase in predicted lipophilicity. This shift is significant in CNS drug design where optimal LogP ranges are typically between 1 and 3 for blood-brain barrier penetration.
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 154.25 g/mol; cLogP: 1.52 |
| Comparator Or Baseline | 1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5): MW: 140.23 g/mol; cLogP: 1.16 |
| Quantified Difference | MW: +14.02 g/mol; cLogP: +0.36 (31% increase) |
| Conditions | Calculated properties based on standard cheminformatics algorithms; molecular formula target: C9H18N2; comparator: C8H16N2 |
Why This Matters
The higher molecular weight and lipophilicity of the target compound may result in enhanced membrane permeability and altered CNS penetration compared to the des-methyl analog, a critical consideration for neuropharmacology research.
